REACTION_CXSMILES
|
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Na][Na].[Na].[P:22]([O-:26])([O-:25])([O-:24])=[O:23].[OH-].[Na+].[O-:29][P:30]([O:33][P:34]([O:37][P:38]([O-:41])([O-:40])=[O:39])([O-:36])=[O:35])([O-:32])=[O:31].[Na+].[Na+].[Na+].[Na+].[Na+].C1(S(O)(=O)=O)C(S(O)(=O)=O)=CC=C2C=1C=CC=C2.[Na].[Na]>O>[O-:41][P:38]([O:37][P:34]([O:33][P:30]([O-:32])([O-:31])=[O:29])([O-:36])=[O:35])([O-:40])=[O:39].[P:22]([O-:26])([O-:25])([O-:24])=[O:23] |f:2.3,4.5,6.7.8.9.10.11,12.13.14,^1:20,64,65|
|
Name
|
disodium naphthalene disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
disodium naphthalene disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
sodium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was applied to the high-pressure steam generator operating at 2000 psig (636° F.)
|
Type
|
ADDITION
|
Details
|
by diluting a liquid product in a daytank
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Na][Na].[Na].[P:22]([O-:26])([O-:25])([O-:24])=[O:23].[OH-].[Na+].[O-:29][P:30]([O:33][P:34]([O:37][P:38]([O-:41])([O-:40])=[O:39])([O-:36])=[O:35])([O-:32])=[O:31].[Na+].[Na+].[Na+].[Na+].[Na+].C1(S(O)(=O)=O)C(S(O)(=O)=O)=CC=C2C=1C=CC=C2.[Na].[Na]>O>[O-:41][P:38]([O:37][P:34]([O:33][P:30]([O-:32])([O-:31])=[O:29])([O-:36])=[O:35])([O-:40])=[O:39].[P:22]([O-:26])([O-:25])([O-:24])=[O:23] |f:2.3,4.5,6.7.8.9.10.11,12.13.14,^1:20,64,65|
|
Name
|
disodium naphthalene disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
disodium naphthalene disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
sodium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was applied to the high-pressure steam generator operating at 2000 psig (636° F.)
|
Type
|
ADDITION
|
Details
|
by diluting a liquid product in a daytank
|
Name
|
tripolyphosphate
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Name
|
orthophosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(S(O)(=O)=O)C2C=CC=C(S(O)(=O)=O)C=2C=CC=1.[Na][Na].[Na].[P:22]([O-:26])([O-:25])([O-:24])=[O:23].[OH-].[Na+].[O-:29][P:30]([O:33][P:34]([O:37][P:38]([O-:41])([O-:40])=[O:39])([O-:36])=[O:35])([O-:32])=[O:31].[Na+].[Na+].[Na+].[Na+].[Na+].C1(S(O)(=O)=O)C(S(O)(=O)=O)=CC=C2C=1C=CC=C2.[Na].[Na]>O>[O-:41][P:38]([O:37][P:34]([O:33][P:30]([O-:32])([O-:31])=[O:29])([O-:36])=[O:35])([O-:40])=[O:39].[P:22]([O-:26])([O-:25])([O-:24])=[O:23] |f:2.3,4.5,6.7.8.9.10.11,12.13.14,^1:20,64,65|
|
Name
|
disodium naphthalene disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
disodium naphthalene disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=C2C=CC=CC12)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
sodium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was applied to the high-pressure steam generator operating at 2000 psig (636° F.)
|
Type
|
ADDITION
|
Details
|
by diluting a liquid product in a daytank
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |